

A Comparative Analysis of Neurotensin Analogs: (D-Phe11)-Neurotensin and JMV 449

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Compound of Interest

Compound Name: (D-Phe11)-Neurotensin

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Valbonne, France – In the landscape of neurotensin (NT) research, the development of synthetic analogs with improved stability and potent biological activity is paramount for advancing therapeutic strategies targeting neurotensin receptors (NTS). This guide provides a detailed comparative analysis of two significant NT analogs: **(D-Phe11)-Neurotensin** and JMV 449. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their biochemical properties, mechanisms of action, and the experimental protocols used for their characterization.

Introduction to (D-Phe11)-Neurotensin and JMV 449

(D-Phe11)-Neurotensin is an analog of the endogenous tridecapeptide neurotensin, where the L-phenylalanine at position 11 is substituted with its D-isomer. This modification confers significant resistance to degradation by brain peptidases, thereby enhancing its in vivo potency and duration of action.

JMV 449 is a potent and metabolically stable pseudopeptide analog of the C-terminal active fragment of neurotensin, NT(8-13). It features a reduced peptide bond between the lysine residues at positions 8 and 9. This modification contributes to its high affinity for neurotensin receptors and remarkable stability, leading to prolonged physiological effects.

Quantitative Comparison of In Vitro Activity

The following tables summarize the key quantitative parameters for **(D-Phe11)-Neurotensin** and JMV 449, providing a direct comparison of their in vitro pharmacological profiles.

Compound	Receptor Binding Affinity (IC50, nM)	Functional Potency (EC50, nM)
JMV 449	0.15[1]	1.9[1]
(D-Phe11)-Neurotensin	Data Not Available	Data Not Available

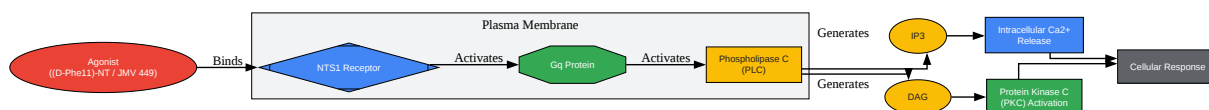
Note: While specific in vitro binding affinity and functional potency data for **(D-Phe11)-Neurotensin** are not readily available in the cited literature, it is established that substitution of L-amino acids with D-amino acids at critical positions, such as position 11, can sometimes lead to a decrease in in vitro binding potency compared to the native peptide. However, this is often compensated by a significant increase in metabolic stability, leading to higher in vivo efficacy.

Mechanism of Action and Signaling Pathways

Both **(D-Phe11)-Neurotensin** and JMV 449 are agonists of the high-affinity neurotensin receptor, NTS1. Activation of NTS1, a G protein-coupled receptor (GPCR), primarily initiates a signaling cascade through the Gq alpha subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

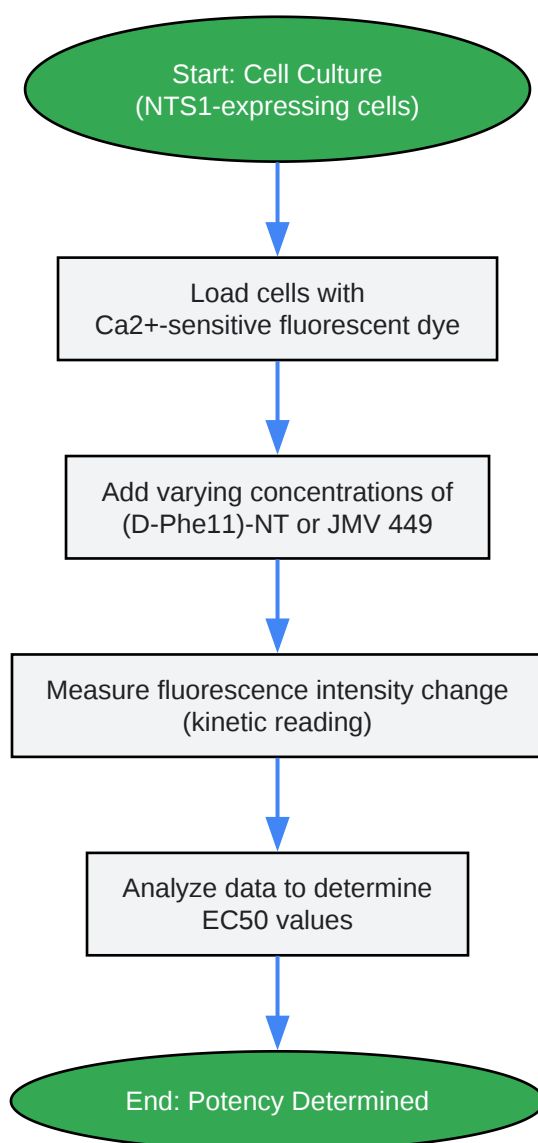
Furthermore, upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), NTS1 can also recruit β -arrestins. This leads to receptor desensitization, internalization, and the initiation of G protein-independent signaling pathways.

Below are diagrams illustrating the primary signaling pathway and an experimental workflow for assessing agonist-induced activity.



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Caption: Agonist-induced NTS1 receptor activation of the Gq signaling pathway.



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References

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